Cas no 933-69-7 (5-Methylimidazo[1,2-a]pyridine)

5-Methylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with a methyl substituent at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of CNS-active compounds and kinase inhibitors. The compound's stability and reactivity allow for selective functionalization, enabling diverse derivatization pathways. High purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in synthetic workflows. Its utility in scaffold diversification underscores its importance in drug discovery and material science.
5-Methylimidazo[1,2-a]pyridine structure
933-69-7 structure
Product Name:5-Methylimidazo[1,2-a]pyridine
CAS No:933-69-7
MF:C8H8N2
MW:132.162521362305
MDL:MFCD06200991
CID:40320
PubChem ID:136740
Update Time:2025-11-06

5-Methylimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Methylimidazo[1,2-a]pyridine
    • 5-methyl-Imidazo[1,2-a]pyridine
    • 5-Methylimidazo[1,2-a]pyridine (ACI)
    • NSC 305205
    • YFSMYPDRRLSNTH-UHFFFAOYSA-N
    • J-517809
    • NSC-305205
    • CS-0081076
    • AKOS005071341
    • 5-Methylimidazo[1,2-a]pyridine, AldrichCPR
    • 5-METHYLH-IMIDAZO[1,2-A]PYRIDINE
    • 8X-0855
    • EN300-251067
    • Z1201623273
    • 933-69-7
    • SCHEMBL260258
    • MFCD06200991
    • NSC305205
    • DTXSID20239375
    • 5-Methylimidazo(1,2-a)pyridine
    • DB-079517
    • 5-metylimidazo[1,2-a]pyridine
    • MDL: MFCD06200991
    • Inchi: 1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3
    • InChI Key: YFSMYPDRRLSNTH-UHFFFAOYSA-N
    • SMILES: N1=C2C=CC=C(N2C=C1)C

Computed Properties

  • Exact Mass: 132.06900
  • Monoisotopic Mass: 132.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.3A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.11
  • Boiling Point: 96°C/0.7mm
  • Flash Point: °C
  • Refractive Index: 1.609
  • PSA: 17.30000
  • LogP: 1.64270

5-Methylimidazo[1,2-a]pyridine Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-Methylimidazo[1,2-a]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Methylimidazo[1,2-a]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Preparation of heterocyclic compounds as NMDA 2B receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  72 h, rt
Reference
Synthesis and antimuscarinic properties of some N-substituted 5-(aminomethyl)-3,3-diphenyl-2(3H)-furanones
Kaiser, Carl; Spagnuolo, Ciro J.; Adams, Theodore C. Jr.; Audia, Vicki H.; Dupont, Andrea C.; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4415-24

Production Method 3

Reaction Conditions
Reference
Cephem compounds
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Teleamination of the imidazo[1,2-a]pyridine system
Hand, E. Smakula; Paudler, William W., Journal of Organic Chemistry, 1978, 43(14), 2900-6

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  2 h, 100 °C
Reference
Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines
Schlepphorst, Christoph ; Wiesenfeldt, Mario P. ; Glorius, Frank, Chemistry - A European Journal, 2018, 24(2), 356-359

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, rt; 10 h, reflux
Reference
Procedure for the Parallel Preparation of 3-Imidazo[1,2-a]pyridin-3-ylpropionic Acid Derivatives Involving Meldrum's Acid
Gerencser, Janos; Panka, Gabor; Nagy, Tamas; Egyed, Orsolya; Dorman, Gyoergy; et al, Journal of Combinatorial Chemistry, 2005, 7(4), 530-538

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol
1.2 -
Reference
Reactions with N-chlorosuccinimide of various 5-methylimidazo[1,2-a]pyridine derivatives with an electron-withdrawing group substituted at the 3-position
Ikemoto, Tomomi; Wakimasu, Mitsuhiro, Heterocycles, 2001, 55(1), 99-108

Production Method 8

Reaction Conditions
Reference
Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds
Tomoda, Haruhiko; Hirano, Takafumi; Saito, Shojiro; Mutai, Toshiki; Araki, Koji, Bulletin of the Chemical Society of Japan, 1999, 72(6), 1327-1334

Production Method 9

Reaction Conditions
Reference
Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]-pyridine and Pyrimidine Series as Antiviral Agents
Gueiffier, Alain; Lhassani, Mohammed; Elhakmaoui, Ahmed; Snoeck, Robert; Andrei, Graciela; et al, Journal of Medicinal Chemistry, 1996, 39(14), 2856-2859

Production Method 10

Reaction Conditions
Reference
Imidazole derivatives. V. Synthesis and pharmacological activity of alkylimidazo[1,2-α]pyridines
Almirante, L.; Mugnaini, A.; De Toma, N.; Murmann, W., Bollettino Chimico Farmaceutico, 1971, 110(6), 317-21

Production Method 11

Reaction Conditions
Reference
Alkyl derivatives of imidazo[1,2a]pyridines
, United Kingdom, , ,

5-Methylimidazo[1,2-a]pyridine Raw materials

5-Methylimidazo[1,2-a]pyridine Preparation Products

5-Methylimidazo[1,2-a]pyridine Suppliers

Amadis Chemical Company Limited
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Purity:99%
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5-Methylimidazo[1,2-a]pyridine Related Literature

Additional information on 5-Methylimidazo[1,2-a]pyridine

5-Methylimidazo[1,2-a]pyridine: A Comprehensive Overview

5-Methylimidazo[1,2-a]pyridine, also known by its CAS number 933-69-7, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a methyl group at the 5-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The structure of 5-Methylimidazo[1,2-a]pyridine is notable for its aromaticity and conjugation, which contribute to its stability and reactivity. Recent studies have highlighted its potential as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anticancer agents, where its ability to modulate specific cellular pathways has shown promising results. Additionally, the compound has been investigated for its potential in the design of advanced materials, such as organic semiconductors and sensors.

In terms of synthesis, 5-Methylimidazo[1,2-a]pyridine can be prepared through various routes, including condensation reactions and cyclization processes. One notable method involves the reaction of o-phenylenediamine derivatives with α-keto esters under thermal or catalytic conditions. This approach not only ensures high yields but also allows for functional group diversity, enabling further modifications to tailor the compound's properties.

The chemical properties of 5-Methylimidazo[1,2-a]pyridine are heavily influenced by its electronic structure. The nitrogen atoms within the imidazole and pyridine rings create a highly electron-deficient system, which enhances its ability to participate in π-π interactions and hydrogen bonding. These characteristics make it an attractive candidate for use in supramolecular chemistry and drug delivery systems.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 5-Methylimidazo[1,2-a]pyridine. Density functional theory (DFT) calculations have revealed that the methyl substitution at the 5-position significantly alters the molecule's frontier molecular orbitals, thereby influencing its reactivity towards electrophilic and nucleophilic attacks. This understanding has paved the way for more precise predictions of its behavior in complex chemical environments.

In conclusion, 5-Methylimidazo[1,2-a]pyridine (CAS No: 933-69-7) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. As ongoing studies continue to uncover new facets of its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:933-69-7)5-Methylimidazo[1,2-a]pyridine
A844547
Purity:99%/99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Price ($):155.0/279.0/602.0/1022.0/1738.0
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